

Application Notes and Protocols for Cloning and Expression of Recombinant Nppb Protein

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cloning, expression, purification, and functional characterization of recombinant human Natriuretic Peptide B (**Nppb**) protein. The protocols outlined below are intended to serve as a foundational methodology that can be adapted and optimized for specific laboratory conditions and research objectives.

Data Summary

Quantitative data from typical recombinant **Nppb** protein production experiments are summarized in the table below. These values represent expected outcomes under optimized conditions and may vary depending on the specific expression system, purification strategy, and analytical methods used.



Parameter	E. coli Expression System	Mammalian Expression System (e.g., HEK293)
Vector	pET-28a(+)	pcDNA3.1(+)
Host Strain/Cell Line	BL21 (DE3)	HEK293
Culture Volume	1 L	1 L
Induction	0.5 mM IPTG at 18°C for 16h	Transient transfection with PEI
Purification Method	Immobilized Metal Affinity Chromatography (IMAC) - Ni- NTA	Immobilized Metal Affinity Chromatography (IMAC) - Ni- NTA
Protein Yield (per L of culture)	5 - 10 mg	1 - 5 mg
Purity (SDS-PAGE)	>95%	>98%
Biological Activity (EC50 in cGMP assay)	1 - 10 nM	0.5 - 5 nM

Experimental Protocols Cloning of Human Nppb into an Expression Vector

This protocol describes the cloning of the human **Nppb** coding sequence into a bacterial expression vector, pET-28a(+), which incorporates an N-terminal Hexa-histidine (6xHis) tag for affinity purification.

Materials:

- Human Nppb cDNA
- pET-28a(+) vector
- Restriction enzymes (e.g., Ndel and Xhol)
- T4 DNA Ligase
- High-fidelity DNA polymerase



- Primers for Nppb amplification (with restriction sites)
- DH5α competent E. coli cells
- LB agar plates with kanamycin (50 μg/mL)
- DNA purification kits

Protocol:

- Primer Design: Design forward and reverse primers for the amplification of the human Nppb coding sequence. Incorporate Ndel and Xhol restriction sites at the 5' ends of the forward and reverse primers, respectively.
- PCR Amplification: Perform PCR using human Nppb cDNA as a template and the designed primers to amplify the Nppb coding sequence.
- Purification of PCR Product and Vector: Purify the amplified Nppb PCR product and the pET-28a(+) vector using appropriate DNA purification kits.
- Restriction Digestion: Digest both the purified Nppb PCR product and the pET-28a(+) vector with Ndel and Xhol restriction enzymes.
- Ligation: Ligate the digested Nppb insert into the digested pET-28a(+) vector using T4 DNA Ligase.
- Transformation: Transform the ligation mixture into competent DH5α E. coli cells and plate on LB agar plates containing kanamycin.
- Colony Screening and Plasmid Purification: Screen individual colonies by colony PCR and confirm the presence and orientation of the insert by Sanger sequencing of the purified plasmid DNA.

Expression of Recombinant Nppb in E. coli

This protocol details the expression of His-tagged **Nppb** in the E. coli strain BL21 (DE3).[1][2] [3]



Materials:

- pET-28a(+)-Nppb plasmid
- BL21 (DE3) competent E. coli cells
- LB medium with kanamycin (50 μg/mL)
- Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Protocol:

- Transformation: Transform the pET-28a(+)-Nppb plasmid into competent BL21 (DE3) E. coli cells.
- Starter Culture: Inoculate a single colony into 50 mL of LB medium containing kanamycin and grow overnight at 37°C with shaking.
- Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.[4]
- Expression: Continue to incubate the culture at 18°C for 16 hours with shaking.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
 Discard the supernatant and store the cell pellet at -80°C.

Purification of Recombinant Nppb Protein

This protocol describes the purification of His-tagged **Nppb** from E. coli cell lysate using Immobilized Metal Affinity Chromatography (IMAC).[5]

Materials:

- Cell pellet from 1 L culture
- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF



- Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole
- Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole
- Ni-NTA agarose resin
- Chromatography column

Protocol:

- Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Column Equilibration: Equilibrate a chromatography column packed with Ni-NTA agarose resin with 5 column volumes of Lysis Buffer.
- Binding: Load the clarified lysate onto the equilibrated column.
- Washing: Wash the column with 10 column volumes of Wash Buffer to remove nonspecifically bound proteins.
- Elution: Elute the bound His-tagged Nppb protein with 5 column volumes of Elution Buffer.
- Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure Nppb.
- Buffer Exchange: If necessary, perform buffer exchange into a suitable storage buffer (e.g., PBS) using dialysis or a desalting column.

Nppb Biological Activity Assay

The biological activity of recombinant **Nppb** can be determined by its ability to stimulate the production of cyclic guanosine monophosphate (cGMP) in cells expressing the **Nppb** receptor, natriuretic peptide receptor A (NPR-A).

Materials:



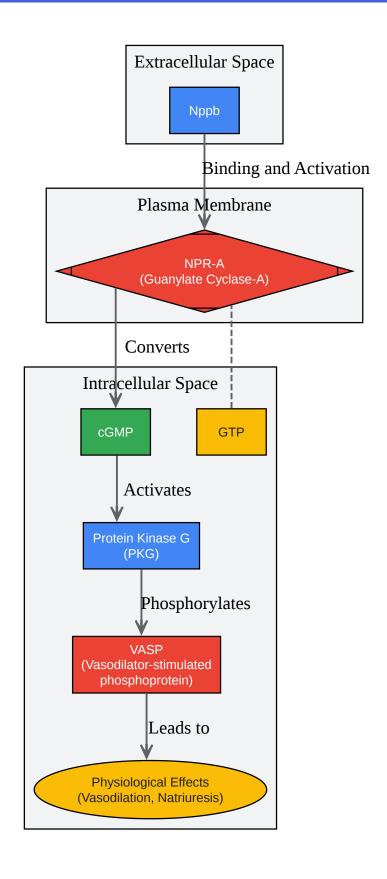
- HEK293 cells stably expressing NPR-A
- DMEM supplemented with 10% FBS
- Recombinant Nppb protein
- IBMX (a phosphodiesterase inhibitor)
- cGMP ELISA kit

Protocol:

- Cell Seeding: Seed NPR-A expressing HEK293 cells in a 96-well plate and grow to confluence.
- Pre-treatment: Pre-treat the cells with IBMX (final concentration 0.5 mM) for 30 minutes to inhibit cGMP degradation.
- **Nppb** Stimulation: Add varying concentrations of recombinant **Nppb** protein to the cells and incubate for 15 minutes at 37°C.
- Cell Lysis and cGMP Measurement: Lyse the cells and measure the intracellular cGMP concentration using a commercial cGMP ELISA kit according to the manufacturer's instructions.
- Data Analysis: Plot the cGMP concentration against the Nppb concentration and determine the EC50 value.

Visualizations Nppb Signaling Pathway



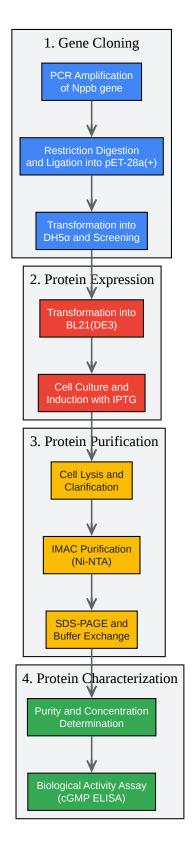


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Caption: Nppb signaling pathway.



Experimental Workflow for Recombinant Nppb Production





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Caption: Experimental workflow.

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